molecular formula C7H5NOS B587141 2-Acetylthiophene-3-carbonitrile CAS No. 147622-13-7

2-Acetylthiophene-3-carbonitrile

Cat. No.: B587141
CAS No.: 147622-13-7
M. Wt: 151.183
InChI Key: AVWLGXNRCRGYRJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylthiophene-3-carbonitrile can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with acetonitrile in the presence of a catalyst. The reaction typically requires elevated temperatures and may involve the use of a base to facilitate the formation of the carbonitrile group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Acetylthiophene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Acetylthiophene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetylthiophene-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylthiophene-3-carbonitrile is unique due to the presence of both the acetyl and carbonitrile groups on the thiophene ring.

Biological Activity

2-Acetylthiophene-3-carbonitrile (CAS Number: 147622-13-7) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms, effects, and relevant studies.

  • Molecular Formula : C₉H₇N₃OS
  • Molecular Weight : 193.24 g/mol
  • IUPAC Name : 2-acetyl-3-cyanothiophene

The biological activity of this compound is attributed to its unique chemical structure, which allows it to interact with various biological targets. The compound has been investigated for several mechanisms:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound disrupts bacterial cell walls and inhibits protein synthesis, leading to cell death.
  • Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. It has been tested against multiple cancer cell lines, demonstrating cytotoxic effects.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses moderate to strong antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound exhibited IC50 values as follows:

Cell LineIC50 (µM)
MCF-715
A54920

The mechanism of action involved apoptosis induction, which was confirmed through flow cytometry assays that measured Annexin V/PI staining.

Case Studies

  • Case Study on Antimicrobial Resistance : In a recent publication, researchers explored the use of this compound as a potential treatment for antibiotic-resistant infections. The compound was effective in reducing biofilm formation in Staphylococcus aureus, suggesting its utility in overcoming resistance mechanisms.
  • Cancer Therapy Development : Another study focused on the development of a novel formulation containing this compound for targeted delivery in cancer therapy. This formulation enhanced the bioavailability and cytotoxicity of the compound against tumor cells.

Safety and Toxicity Assessment

Safety evaluations indicate that this compound does not present significant genotoxic risks. In vitro studies have shown no mutagenic effects in bacterial strains under standard Ames test conditions . Furthermore, toxicity assessments revealed no adverse effects on human peripheral blood lymphocytes at concentrations up to 1260 µg/mL .

Properties

IUPAC Name

2-acetylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS/c1-5(9)7-6(4-8)2-3-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWLGXNRCRGYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat a stirred solution of 2-acetyl-3-bromothiophene (1.49 g, 7.29 mmol) (Chem. Pharm. Bull. 2000, 48, 1558-1566) in dry NMP (72 mL) for 10 h at 150° C. in the presence of copper cyanide (3.26 g, 36.5 mmol). Dilute the mixture with water, extract three times with diethyl ether, dry over anhydrous Na2SO4 and concentrate in vacuo. Purify by chromatography on silica gel eluting with hexane/EtOAc (10:1) to give the desired intermediate as a dark oil (1.1 g, 99%).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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